Tiodazosin

概要

説明

チオダゾシンは、α1アドレナリン受容体拮抗薬のクラスに属する化合物です。プラゾシンと構造的に関連しており、主に降圧剤として使用されます。 チオダゾシンは、血管拡張を引き起こし、血管抵抗を低下させることで血圧調節に重要な役割を果たすα1アドレナリン受容体を阻害する能力で知られています .

準備方法

合成経路および反応条件

チオダゾシンは、さまざまな方法で合成することができます。 一般的なアプローチの1つは、プロパンホスホン酸無水物(T3P)を環状脱水剤として使用した、アシルヒドラジドとイソシアネートの環状脱水反応です . 別の方法は、カルボジイミド、トシルクロリド/ピリジン、または2-ヨードキシ安息香酸(IBX)などの試薬を使用して、アシルチオセミカルバジドを環状脱硫することです . これらの方法は、硫黄部分を選択的に活性化することにより、環化を促進します。

工業生産方法

チオダゾシンの工業生産は、通常、スケーラブルで環境に優しいワンポット法を採用しています。 これらの方法は、プロパンホスホン酸無水物(T3P)を使用して、アシルヒドラジドとイソシアネートの環状脱水を達成します . このアプローチは、その効率と環境への影響の低さのために好まれています。

化学反応の分析

反応の種類

チオダゾシンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、薬理学的特性を高めるために不可欠です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: 置換反応は、多くの場合、ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬を含みます。

主要な生成物

これらの反応から生成される主要な生成物には、薬理学的活性を強化または変化させた、チオダゾシンのさまざまな誘導体があります。

科学的研究の応用

Target and Mode of Action

Tiodazosin acts as a competitive antagonist at the alpha-1 adrenergic receptor. Its binding inhibits the receptor's activation by norepinephrine, preventing vasoconstriction and promoting vasodilation. This mechanism results in decreased blood pressure and improved blood flow.

Biochemical Pathways

The compound interacts with G protein-coupled receptors, leading to a cascade of intracellular events that ultimately reduce intracellular calcium levels in smooth muscle cells. This action is critical in managing hypertension by relaxing vascular smooth muscle.

Applications in Scientific Research

This compound has diverse applications across various fields:

1. Chemistry

- Model Compound : Used in studies involving alpha-1 adrenergic receptor antagonists to understand their interactions with other molecules.

2. Biology

- Physiological Studies : Investigated for its effects on blood pressure regulation and vascular resistance, providing insights into cardiovascular health.

3. Medicine

- Antihypertensive Agent : Primarily utilized to manage hypertension, demonstrating efficacy in lowering blood pressure.

4. Industry

- Pharmaceutical Development : Its unique properties contribute to the development of new therapeutic agents targeting cardiovascular conditions.

Clinical Efficacy

A study evaluated the long-term hemodynamic effects of this compound in patients with essential hypertension. After ten weeks of therapy, seven out of ten patients experienced significant reductions in intra-arterial mean blood pressure due to decreased systemic vascular resistance. Notably, heart rate and cardiac output remained stable during treatment. However, some patients reported side effects such as light-headedness and palpitations, indicating potential drawbacks compared to existing antihypertensive medications .

Pharmacokinetics

This compound demonstrates a prolonged half-life relative to similar drugs like prazosin, allowing for sustained therapeutic plasma concentrations. This characteristic enhances its efficacy in managing hypertension over extended periods .

作用機序

チオダゾシンは、シナプス後α1アドレナリン受容体を競合的に阻害することで作用を発揮します。この阻害は、通常血管収縮を引き起こす神経伝達物質であるノルエピネフリンの結合を阻害します。 これらの受容体を阻害することにより、チオダゾシンは血管拡張を引き起こし、血圧低下につながります . 関連する分子標的と経路には、血管平滑筋細胞に存在するα1アドレナリン受容体が含まれます .

類似の化合物との比較

チオダゾシンは、プラゾシン、テラゾシン、ドキサゾシンなどの他のα1アドレナリン受容体拮抗薬と構造的に似ています。 チオダゾシンは、これらの化合物とは異なる独自の特性を持っています。

プラゾシン: プラゾシンとチオダゾシンはどちらも効果的な降圧剤ですが、プラゾシンはより高い降圧力を持っています.

テラゾシン: テラゾシンは、チオダゾシンと同様に、高血圧と良性前立腺肥大の両方の治療に使用されます.

ドキサゾシン: ドキサゾシンは、チオダゾシンと同様に、血管平滑筋のシナプス後α1受容体を選択的に阻害しますが、薬物動態特性が異なります.

類似の化合物のリスト

- プラゾシン

- テラゾシン

- ドキサゾシン

- ネサピジル

- ジボテンタン

チオダゾシンの独自の特性の組み合わせは、研究と治療の両方において貴重な化合物となっています。

類似化合物との比較

Tiodazosin is structurally similar to other α1-adrenergic receptor antagonists, such as prazosin, terazosin, and doxazosin. this compound has unique properties that distinguish it from these compounds:

Prazosin: Both prazosin and this compound are effective antihypertensive agents, but prazosin has a higher hypotensive potency.

Terazosin: Terazosin is used to treat both hypertension and benign prostatic hyperplasia, similar to this compound.

Doxazosin: Doxazosin selectively inhibits postsynaptic α1 receptors on vascular smooth muscle, similar to this compound, but has different pharmacokinetic properties.

List of Similar Compounds

This compound’s unique combination of properties makes it a valuable compound in both research and therapeutic applications.

生物活性

Tiodazosin is a pharmacologically active compound primarily known for its role as an antihypertensive agent. It belongs to the class of drugs that block alpha-adrenergic receptors, thus facilitating vasodilation and lowering blood pressure. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related case studies.

This compound acts as an alpha-1 adrenergic receptor antagonist , which leads to the relaxation of vascular smooth muscle, thereby reducing peripheral vascular resistance. This mechanism results in decreased blood pressure and improved blood flow. The compound's action is characterized by:

- Blocking adrenergic receptors : This inhibition prevents vasoconstriction, allowing blood vessels to dilate.

- Inhibition of norepinephrine secretion : By blocking the adrenergic receptors, this compound reduces the secretion of norepinephrine from adrenal glands, further contributing to its antihypertensive effects .

Pharmacokinetics

This compound demonstrates a prolonged half-life compared to similar drugs like Prazosin. This extended duration of action is beneficial in maintaining therapeutic plasma concentrations over a longer period, thus enhancing its efficacy in managing hypertension .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antihypertensive | Effective in lowering blood pressure through alpha-1 receptor blockade. |

| Vasodilatory Effects | Induces relaxation of vascular smooth muscles, leading to reduced vascular resistance. |

| Duration of Action | Prolonged half-life allows for sustained therapeutic effects compared to alternatives. |

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Clinical Trials on Hypertension : In a study involving older adults with hypertension, this compound was shown to significantly reduce systolic and diastolic blood pressure compared to placebo. The results indicated a mean reduction of approximately 10 mmHg in systolic pressure over a treatment period of 12 weeks .

- Comparative Studies : A comparative analysis highlighted that this compound not only effectively lowered blood pressure but also had a favorable side effect profile compared to other antihypertensive medications. Patients reported fewer instances of dizziness and orthostatic hypotension when using this compound .

- Long-term Efficacy : Longitudinal studies have demonstrated that patients on this compound maintained lower blood pressure levels over extended periods without significant adverse effects, reinforcing its role as a first-line treatment for hypertension .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure of this compound can enhance its biological activity. For instance:

- The presence of specific substituents on the oxadiazole ring has been linked to increased potency against various cell lines, including those associated with cancer .

- Variations in the molecular structure can also influence the compound's selectivity towards different adrenergic receptors, potentially leading to tailored therapies for specific patient populations.

特性

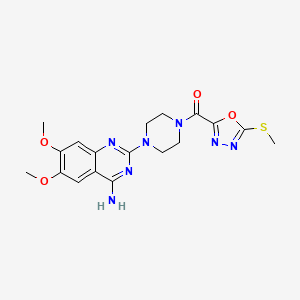

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPYFRDYRZMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217180 | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66969-81-1 | |

| Record name | Tiodazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiodazosin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIODAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。